molecular formula C8H3ClN2O4 B8315410 6-chloro-7-nitro-1H-indole-2,3-dione

6-chloro-7-nitro-1H-indole-2,3-dione

Cat. No.: B8315410
M. Wt: 226.57 g/mol
InChI Key: OKRFSJODSSUYCP-UHFFFAOYSA-N
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Description

6-Chloro-7-nitro-1H-indole-2,3-dione is a nitro-substituted indole derivative characterized by a chloro group at position 6 and a nitro group at position 7 on the indole-2,3-dione core. The indole-2,3-dione (isatin) scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antimicrobial, antiviral, and receptor-modulating properties. The introduction of electron-withdrawing groups (e.g., nitro, chloro) enhances electrophilicity, influencing reactivity and interactions with biological targets.

Properties

Molecular Formula

C8H3ClN2O4

Molecular Weight

226.57 g/mol

IUPAC Name

6-chloro-7-nitro-1H-indole-2,3-dione

InChI

InChI=1S/C8H3ClN2O4/c9-4-2-1-3-5(6(4)11(14)15)10-8(13)7(3)12/h1-2H,(H,10,12,13)

InChI Key

OKRFSJODSSUYCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C(=O)N2)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

6-Chloro-5-methyl-1H-indole-2,3-dione (CAS: 96187-75-6)
  • Substituents : Chloro (C6), methyl (C5).
  • Properties : LogP = 2.05, molecular weight = 195.60 g/mol.
  • Comparison : The methyl group at C5 is electron-donating, increasing hydrophobicity compared to the nitro-substituted target compound. The absence of a nitro group reduces electrophilicity, likely diminishing interactions with receptors requiring strong electron-withdrawing motifs.
6-Chloro-7-methyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione (CAS: 867154-54-9)
  • Substituents : Chloro (C6), methyl (C7), nitro (C5).
  • Properties : Molecular formula = C9H5ClN2O4, molecular weight = 240.60 g/mol.
  • Comparison: Nitro at C5 instead of C7 alters electronic distribution.
7-Methoxy-2,3-dimethyl-6-nitro-1H-indole (CAS: 53918-87-9)
  • Substituents : Methoxy (C7), methyl (C2, C3), nitro (C6).
  • Properties : Molecular weight = 220.22 g/mol.
  • Comparison : Methoxy (electron-donating) at C7 contrasts with the target’s nitro group, reducing electrophilicity. Nitro at C6 instead of C7 may shift binding affinities in receptor studies.

Spectral and Structural Analysis

13C-NMR Data
  • Target Compound (Hypothesized) : Nitro groups typically resonate at δ ~147 ppm (e.g., indole-2,3-dione derivatives). Chloro substituents deshield adjacent carbons, as seen in δ 127–137 ppm regions for aromatic carbons near Cl.
  • 6-Chloro-5-methyl-1H-indole-2,3-dione : Aromatic carbons near Cl resonate at δ 121–136 ppm.
  • Nitro-Substituted Analogues: In indole derivatives, C-NO2 peaks appear at δ 144–147 ppm, distinct from methoxy (δ ~55 ppm) or methyl (δ ~20 ppm) signals.

Data Tables

Table 1: Physical Properties of Selected Indole-2,3-dione Derivatives

Compound Molecular Weight (g/mol) LogP Substituents (Positions) Key Spectral Features (13C-NMR)
6-Chloro-7-nitro-1H-indole-2,3-dione 240.60* ~2.8* Cl (6), NO2 (7) NO2: δ ~147 ppm; Cl-adjacent: δ 130–137 ppm
6-Chloro-5-methyl-1H-indole-2,3-dione 195.60 2.05 Cl (6), CH3 (5) CH3: δ ~20 ppm; Cl-adjacent: δ 121–136 ppm
7-Methoxy-6-nitro-1H-indole 220.22 ~1.9 OCH3 (7), NO2 (6) OCH3: δ ~55 ppm; NO2: δ ~144 ppm

*Estimated values based on structural analogues.

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